1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione
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Overview
Description
1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione is a chemical compound with the molecular formula C6H6F3NO2 and a molecular weight of 181.11 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a pyrrolidine-2,4-dione core. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antifungal activity , suggesting that 1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione may target key enzymes or proteins in fungal organisms.
Mode of Action
Based on its structural similarity to other pyrrolidine-2,4-dione derivatives, it may interact with its targets by binding to active sites, thereby inhibiting their function .
Biochemical Pathways
Similar compounds have been found to inhibit the growth of certain fungi , suggesting that this compound may interfere with essential biochemical pathways in these organisms.
Result of Action
Similar compounds have shown to inhibit the growth of certain fungi , suggesting that this compound may have a similar effect.
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione typically involves the reaction of pyrrolidine-2,4-dione with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrolidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the development of new materials with unique properties, such as fluorinated polymers and coatings
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione can be compared with other similar compounds, such as:
1-(2,2,2-Trifluoroethyl)pyrrolidine: This compound lacks the dione functionality, making it less reactive in certain chemical reactions.
2,2,2-Trifluoroethylamine: While it shares the trifluoroethyl group, it has different reactivity and applications due to the presence of an amine group instead of a pyrrolidine ring.
Pyrrolidine-2,4-dione: This compound lacks the trifluoroethyl group, resulting in different chemical properties and reactivity
The uniqueness of this compound lies in its combination of the trifluoroethyl group and the pyrrolidine-2,4-dione core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c7-6(8,9)3-10-2-4(11)1-5(10)12/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPWPJYBYNHPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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